3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide to yield intermediate compounds, which are further reacted under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. For example, it may inhibit the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair, which is a target for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A precursor used in the synthesis of various fluorinated compounds.
Fluorinated pyrazole derivatives: Compounds with similar fluorine-containing structures and potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIVEFONYHETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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